Esomeprazole magnesium dihydrate

Overview

Description

Esomeprazole is a proton pump inhibitor used to reduce stomach acid production. It is commonly sold under the brand name Nexium. Esomeprazole is the S-isomer of omeprazole, which means it is a specific enantiomer of the racemic mixture of omeprazole. It is used to treat conditions such as gastroesophageal reflux disease, peptic ulcer disease, and Zollinger-Ellison syndrome .

Mechanism of Action

Target of Action

Esomeprazole magnesium dihydrate primarily targets the (H+, K+)-ATPase enzyme located at the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in gastric acid production .

Mode of Action

This compound exerts its stomach acid-suppressing effects by preventing the final step in gastric acid production . It achieves this by covalently binding to sulfhydryl groups of cysteines found on the (H+, K+)-ATPase enzyme . This effect leads to inhibition of both basal and stimulated gastric acid secretion, irrespective of the stimulus . As the binding of esomeprazole to the (H+, K+)-ATPase enzyme is irreversible, new enzyme needs to be expressed in order to resume acid secretion .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the gastric acid secretion pathway . By inhibiting the (H+, K+)-ATPase enzyme, esomeprazole prevents the final step in gastric acid production, thereby suppressing stomach acid secretion .

Pharmacokinetics

The pharmacokinetics of this compound are such that its duration of antisecretory effect persists longer than 24 hours . This is due to the irreversible binding of esomeprazole to the (H+, K+)-ATPase enzyme .

Result of Action

The molecular and cellular effects of this compound’s action include a reduction in gastric acid secretion . This leads to a decrease in the acidity of the stomach, which can help manage conditions such as gastroesophageal reflux disease (GERD), gastric ulcers, and pathological hypersecretory conditions .

Biochemical Analysis

Biochemical Properties

Esomeprazole magnesium dihydrate plays a crucial role in biochemical reactions by inhibiting the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This enzyme is responsible for the final step in the production of gastric acid. By covalently binding to sulfhydryl groups of cysteines on the (H+, K+)-ATPase enzyme, this compound effectively inhibits both basal and stimulated gastric acid secretion . Additionally, it has been shown to inhibit the activity of dimethylarginine dimethylaminohydrolase (DDAH), an enzyme necessary for cardiovascular health .

Cellular Effects

This compound influences various cellular processes, particularly in gastric parietal cells. It suppresses gastric acid secretion by inhibiting the (H+, K+)-ATPase enzyme, leading to reduced acid production . Long-term use of this compound can result in decreased absorption of micronutrients such as iron and vitamin B12, potentially affecting cellular metabolism . It may also cause hypomagnesemia, which can impact cellular functions such as muscle contraction and nerve function .

Molecular Mechanism

The molecular mechanism of this compound involves its selective inhibition of the proton pump in gastric parietal cells . By binding covalently to the (H+, K+)-ATPase enzyme, it blocks the final step in acid production, thereby reducing gastric acidity . This binding is irreversible, meaning new enzyme must be synthesized for acid production to resume . Additionally, this compound inhibits DDAH, leading to an accumulation of asymmetric dimethylarginine (ADMA), a nitric oxide synthase inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability and a prolonged duration of antisecretory effect, persisting longer than 24 hours . Rapid discontinuation can cause a rebound effect, leading to a short-term increase in gastric acid secretion . Long-term use has been associated with increased susceptibility to bacterial infections and reduced absorption of micronutrients .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, it effectively reduces gastric acid secretion without significant adverse effects . At higher doses, it may cause toxic effects such as hypomagnesemia and increased risk of cardiovascular events due to DDAH inhibition . The threshold for these adverse effects varies depending on the species and individual sensitivity .

Metabolic Pathways

This compound is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4 . The major metabolites include hydroxy and 5-O-desmethyl esomeprazole, which are excreted mainly in the urine . The drug’s metabolism can be affected by genetic polymorphisms in CYP2C19, leading to variations in drug efficacy and safety .

Transport and Distribution

This compound is absorbed in the small intestine and transported to the liver, where it undergoes extensive first-pass metabolism . It is highly bound to plasma proteins, which facilitates its distribution throughout the body . The drug’s bioavailability ranges from 50% to 90%, depending on the formulation and individual patient factors .

Subcellular Localization

Within cells, this compound targets the (H+, K+)-ATPase enzyme located on the secretory surface of gastric parietal cells . This localization is crucial for its inhibitory effect on gastric acid production. The drug’s activity is influenced by the acidic environment of the parietal cell canaliculi, where it is protonated and converted to its active form .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of esomeprazole involves several steps. One common method starts with 4-methoxy-2-hydroxymethyl-3,5-dimethyl pyridine, which reacts with hydrobromic acid to form 4-methoxy-2-bromomethyl-3,5-dimethyl pyridine. This compound then reacts with 5-methoxy-2-mercaptobenzimidazole to form 5-methoxy-2-(4-methoxy-3,5-dimethyl-2-pyridinyl)methylthio-1H-benzimidazole. This intermediate is then oxidized to esomeprazole using an oxidizing agent such as hydrogen peroxide in the presence of a chiral catalyst .

Industrial Production Methods

In industrial settings, esomeprazole is often produced as its magnesium salt, esomeprazole magnesium trihydrate. The process involves dissolving esomeprazole potassium in water, adding a benign solvent, and then salifying with an inorganic magnesium salt solution. The solution is then heated and slowly cooled to crystallize the esomeprazole magnesium trihydrate .

Chemical Reactions Analysis

Types of Reactions

Esomeprazole undergoes several types of chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions

Oxidation: Esomeprazole can be oxidized using hydrogen peroxide in the presence of a chiral catalyst.

Reduction: Reduction reactions are less common for esomeprazole but can involve reducing agents like sodium borohydride.

Substitution: Substitution reactions can occur at the pyridine ring, often using halogenating agents like bromine.

Major Products

The major products formed from these reactions include various metabolites such as hydroxy-esomeprazole, sulfone-esomeprazole, and 5-O-desmethyl-esomeprazole .

Scientific Research Applications

Esomeprazole has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying chiral synthesis and enantiomeric separation.

Biology: Investigated for its effects on cellular processes and enzyme inhibition.

Medicine: Extensively studied for its efficacy in treating acid-related disorders and its pharmacokinetics.

Industry: Used in the formulation of gastro-resistant tablets and other pharmaceutical preparations

Comparison with Similar Compounds

Esomeprazole is often compared with other proton pump inhibitors such as omeprazole, pantoprazole, and lansoprazole. While all these compounds work by inhibiting the H+/K±ATPase enzyme, esomeprazole is unique in being the S-isomer of omeprazole, which may offer improved pharmacokinetic properties and efficacy in some patients .

List of Similar Compounds

- Omeprazole

- Pantoprazole

- Lansoprazole

- Rabeprazole

- Dexlansoprazole

Esomeprazole’s unique enantiomeric form allows for potentially better therapeutic outcomes in certain clinical scenarios, making it a valuable addition to the class of proton pump inhibitors.

Properties

CAS No. |

217087-10-0 |

|---|---|

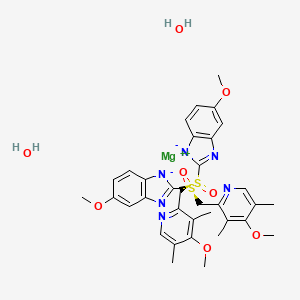

Molecular Formula |

C34H40MgN6O8S2 |

Molecular Weight |

749.2 g/mol |

IUPAC Name |

magnesium;5-methoxy-2-[(S)-(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]benzimidazol-1-ide;dihydrate |

InChI |

InChI=1S/2C17H18N3O3S.Mg.2H2O/c2*1-10-8-18-15(11(2)16(10)23-4)9-24(21)17-19-13-6-5-12(22-3)7-14(13)20-17;;;/h2*5-8H,9H2,1-4H3;;2*1H2/q2*-1;+2;;/t2*24-;;;/m00.../s1 |

InChI Key |

DBOUSUONOXEWHU-VCKZSRROSA-N |

SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Isomeric SMILES |

CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)C[S@](=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.CC1=CN=C(C(=C1OC)C)CS(=O)C2=NC3=C([N-]2)C=CC(=C3)OC.O.O.[Mg+2] |

Pictograms |

Irritant |

solubility |

Very slightly soluble in water |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.